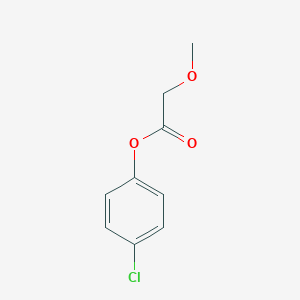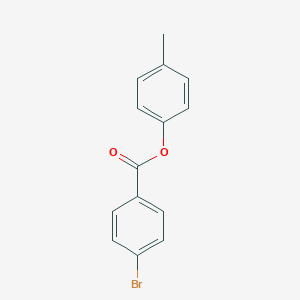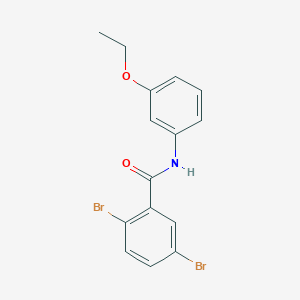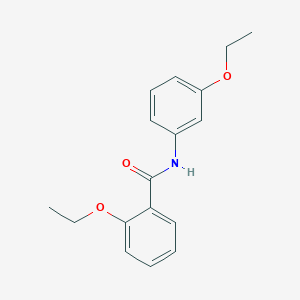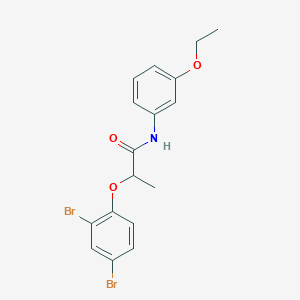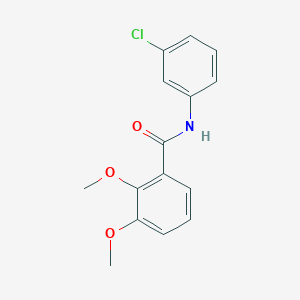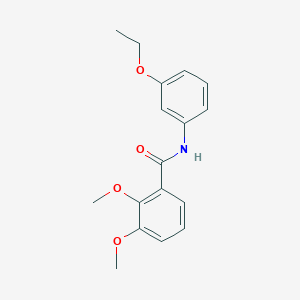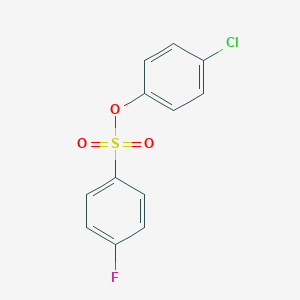
N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide, also known as BMA-168, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of arylacetamide derivatives, which have been studied for their analgesic and anti-inflammatory properties. In
作用机制
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide is not fully understood. However, studies have suggested that the compound may exert its therapeutic effects by modulating various signaling pathways in the body. For example, N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide has been shown to inhibit the activation of glial cells in the spinal cord, which are involved in the development and maintenance of neuropathic pain (Wu et al., 2016). The compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases (Zhang et al., 2018).
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects in preclinical studies. For example, the compound has been shown to reduce pain behavior and inflammation in a mouse model of neuropathic pain (Wu et al., 2016). N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide has also been shown to reduce lung inflammation and improve lung function in a mouse model of acute lung injury (Zhang et al., 2018). Furthermore, the compound has been shown to inhibit the growth and migration of human breast cancer cells (Li et al., 2019).
实验室实验的优点和局限性
One advantage of using N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide in lab experiments is its relatively simple synthesis method and high purity. The compound can be synthesized in a few steps and purified through recrystallization to obtain a white solid with a high melting point. Furthermore, N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide has been shown to exhibit potent therapeutic effects in various preclinical models, which makes it a promising candidate for further research.
However, one limitation of using N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide in lab experiments is its limited availability. The compound is not commercially available and must be synthesized in-house, which may limit its use in large-scale studies. Furthermore, the mechanism of action of N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide is not fully understood, which may hinder its development as a therapeutic agent.
未来方向
There are several future directions for research on N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide. One direction is to further elucidate the mechanism of action of the compound in various disease models. This may help to identify new therapeutic targets and develop more effective treatments for pain, inflammation, and cancer.
Another direction is to optimize the synthesis method of N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide to improve its yield and purity. This may help to increase the availability of the compound and facilitate its use in large-scale studies.
Furthermore, future studies may investigate the safety and toxicity of N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide in animal models and human subjects. This may help to determine the potential side effects and dosage requirements of the compound, which are important factors in the development of new drugs.
Conclusion
In conclusion, N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications in pain management, inflammation, and cancer treatment. The compound can be synthesized through a relatively simple method and has been shown to exhibit potent therapeutic effects in various preclinical models. However, further research is needed to elucidate the mechanism of action, optimize the synthesis method, and investigate the safety and toxicity of N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide.
合成方法
The synthesis of N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide involves the reaction between 4-bromo-3-methylbenzoyl chloride and 4-methylphenoxyacetic acid in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain a white solid with a melting point of 138-140°C.
科学研究应用
N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide has been studied for its potential therapeutic applications in various fields such as pain management, inflammation, and cancer treatment. In a study conducted by Wu et al. (2016), N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide was found to exhibit potent analgesic effects in a mouse model of neuropathic pain. The compound was shown to reduce pain behavior and inflammation by inhibiting the activation of glial cells in the spinal cord.
In another study by Zhang et al. (2018), N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide was found to have anti-inflammatory effects in a mouse model of acute lung injury. The compound was shown to reduce lung inflammation and improve lung function by inhibiting the production of pro-inflammatory cytokines.
Furthermore, N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide has also been studied for its potential anti-cancer properties. In a study conducted by Li et al. (2019), N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide was found to inhibit the growth and migration of human breast cancer cells by inducing apoptosis and inhibiting the PI3K/Akt signaling pathway.
属性
分子式 |
C16H16BrNO2 |
|---|---|
分子量 |
334.21 g/mol |
IUPAC 名称 |
N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H16BrNO2/c1-11-3-6-14(7-4-11)20-10-16(19)18-13-5-8-15(17)12(2)9-13/h3-9H,10H2,1-2H3,(H,18,19) |
InChI 键 |
GKSAHVFIPXJJSW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Br)C |
规范 SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






